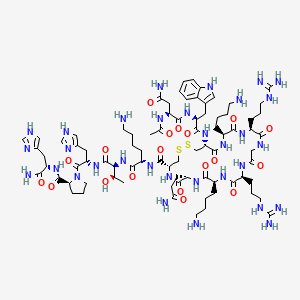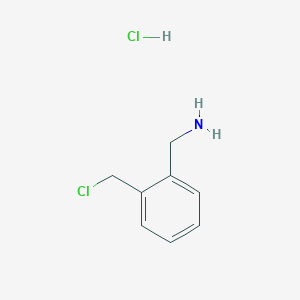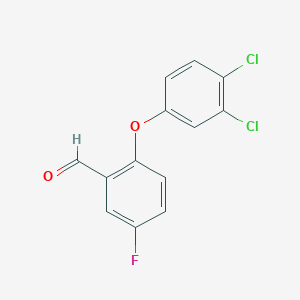
Ac-NWCKRGRKQCKTHPH-NH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ac-Asn-Trp-Cys-Lys-Arg-Gly-Arg-Lys-Gln-Cys-Lys-Thr-His-Pro-His-NH2 (Ac-NWCKRGRKQCKTHPH-NH) is a cyclized peptide known for its strong binding affinity to heparin. This peptide inhibits the binding of amyloid precursor protein to heparin and blocks the heparin sulfate proteoglycan-dependent stimulatory effect on neurite outgrowth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asn-Trp-Cys-Lys-Arg-Gly-Arg-Lys-Gln-Cys-Lys-Thr-His-Pro-His-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cyclization: Formation of a disulfide bridge between the cysteine residues to cyclize the peptide.
Cleavage: Removal of the peptide from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The cyclization step is critical and requires careful optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The peptide can undergo oxidation to form disulfide bridges between cysteine residues.
Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Performed using mild oxidizing agents like iodine or air oxidation.
Reduction: Conducted using reducing agents such as DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Achieved through SPPS by incorporating different amino acids during the coupling steps.
Major Products Formed
Cyclized Peptide: Formation of the disulfide-bridged cyclized peptide.
Reduced Peptide: Peptide with free thiol groups after reduction.
Wissenschaftliche Forschungsanwendungen
Ac-Asn-Trp-Cys-Lys-Arg-Gly-Arg-Lys-Gln-Cys-Lys-Thr-His-Pro-His-NH2 has several applications in scientific research:
Neuroscience: Used to study the inhibition of amyloid precursor protein binding to heparin and its effects on neurite outgrowth.
Biochemistry: Employed in the investigation of peptide-heparin interactions.
Drug Development: Potential therapeutic applications in targeting amyloid-related diseases.
Wirkmechanismus
The peptide exerts its effects by binding strongly to heparin, thereby inhibiting the interaction between amyloid precursor protein and heparin. This inhibition blocks the heparin sulfate proteoglycan-dependent stimulatory effect on neurite outgrowth, which is crucial in understanding amyloid-related pathologies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylated Peptides: Peptides with acetyl groups that enhance stability and binding affinity.
Cyclized Peptides: Peptides with disulfide bridges that improve structural stability.
Uniqueness
Ac-Asn-Trp-Cys-Lys-Arg-Gly-Arg-Lys-Gln-Cys-Lys-Thr-His-Pro-His-NH2 is unique due to its specific sequence and strong binding affinity to heparin, making it a valuable tool in studying amyloid precursor protein interactions and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H128N32O19S2/c1-42(114)65(78(131)109-58(32-46-36-93-41-99-46)79(132)113-29-13-21-61(113)77(130)107-55(66(87)119)31-45-35-92-40-98-45)112-72(125)53(18-7-10-26-84)105-75(128)59-38-133-134-39-60(111-73(126)56(30-44-34-96-48-15-4-3-14-47(44)48)108-74(127)57(33-63(86)117)100-43(2)115)76(129)104-52(17-6-9-25-83)69(122)102-49(19-11-27-94-80(88)89)67(120)97-37-64(118)101-50(20-12-28-95-81(90)91)68(121)103-51(16-5-8-24-82)70(123)106-54(71(124)110-59)22-23-62(85)116/h3-4,14-15,34-36,40-42,49-61,65,96,114H,5-13,16-33,37-39,82-84H2,1-2H3,(H2,85,116)(H2,86,117)(H2,87,119)(H,92,98)(H,93,99)(H,97,120)(H,100,115)(H,101,118)(H,102,122)(H,103,121)(H,104,129)(H,105,128)(H,106,123)(H,107,130)(H,108,127)(H,109,131)(H,110,124)(H,111,126)(H,112,125)(H4,88,89,94)(H4,90,91,95)/t42-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,65+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRODTQMBYJNICI-GMBGMYOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)N)NC(=O)C(CCCCN)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)N)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H128N32O19S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1918.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)


![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)



